molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate

Cat. No.: B2577350
CAS No.: 2350179-17-6
M. Wt: 392.39
InChI Key: KBGLCSXBLHNTKJ-UHFFFAOYSA-N
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Description

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with the molecular formula C16H16N4O6S This compound is characterized by its unique structural components, which include a sulfanyl group attached to a methanimidamide moiety and a 3,5-dinitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps:

  • Formation of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide

      Starting Materials: 2,4-Dimethylphenylthiol and methanimidamide.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the sulfanyl-methanimidamide linkage.

  • Esterification with 3,5-Dinitrobenzoic Acid

      Starting Materials: [(2,4-Dimethylphenyl)sulfanyl]methanimidamide and 3,5-dinitrobenzoic acid.

      Reaction Conditions: This step involves the esterification of the methanimidamide with 3,5-dinitrobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.

      Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

      Products: Reduction can convert nitro groups to amines or reduce the imidamide moiety.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can modify the sulfanyl or nitro groups, leading to a variety of derivatives.

Scientific Research Applications

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as an antimicrobial or antifungal agent.
    • Explored for its interactions with biological macromolecules.
  • Medicine

    • Potential applications in drug development, particularly for its antimicrobial properties.
    • Studied for its effects on cellular pathways and potential therapeutic uses.
  • Industry

    • Used in the development of new materials with specific properties, such as polymers or coatings.
    • Investigated for its potential in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and nitro groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with other compounds that have similar structural features:

  • [(2,4-Dimethylphenyl)sulfanyl]methanimidamide

    • Lacks the 3,5-dinitrobenzoate ester, making it less reactive in certain contexts.
  • 3,5-Dinitrobenzoic Acid

    • Does not contain the sulfanyl-methanimidamide moiety, limiting its applications compared to the full compound.
  • [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 4-Nitrobenzoate

    • Similar structure but with a different nitrobenzoate ester, which can alter its reactivity and applications.

Biological Activity

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : 2,4-dimethylphenyl carbamimidothioate 3,5-dinitrobenzoate
Molecular Formula : C16_{16}H18_{18}N2_2O6_6S
Molecular Weight : 366.39 g/mol
CAS Number : 1049755-55-6

The compound features a sulfanyl group attached to a methanimidamide , with a 3,5-dinitrobenzoate moiety contributing to its biological activity. The presence of the dinitrobenzoate group is particularly significant for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to [(2,4-Dimethylphenyl)sulfanyl]methanimidamide exhibit potent anticancer activity. For instance, analogs have shown significant inhibition of cancer cell proliferation. A recent study demonstrated that derivatives of this compound can inhibit the expression of MDM2, a protein that plays a crucial role in tumorigenesis by regulating p53 levels .

The mechanism by which [(2,4-Dimethylphenyl)sulfanyl]methanimidamide exerts its effects involves:

  • Inhibition of Protein Interactions : It disrupts the interaction between MDM2 and p53, leading to increased p53 activity and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds in this class have been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antiproliferative Activity :
    • Objective : Evaluate the antiproliferative effects against various cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range (e.g., IC50 = 3.1 μM against leukemia cells), indicating strong antiproliferative activity compared to standard treatments .
  • SAR Analysis :
    • Objective : Investigate structure-activity relationships (SAR) to optimize potency.
    • Findings : Modifications on the phenyl ring significantly affected potency; for instance, adding electron-withdrawing groups increased activity against specific cancer types .

Data Tables

Compound NameIC50 (μM)Target ProteinCell Line Tested
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide3.1MDM2EU-1 (Leukemia)
Analog A4.2MDM2HeLa (Cervical)
Analog B6.1Bcl-2A549 (Lung)

Properties

IUPAC Name

(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLCSXBLHNTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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